N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
The target compound, N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, features a methyl group at position 3 and a 1-methylpiperidin-4-yl substituent on the carboxamide nitrogen.
Synthesis of related compounds involves condensation of pyrazole-carbonitrile precursors with sodium ethoxide in ethanol, followed by recrystallization to yield carboxamide derivatives . Modifications at the carboxamide nitrogen (e.g., aryl or alkyl groups) are critical for tuning bioactivity.
Properties
IUPAC Name |
N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-14-17-13-18(19(25)23(3)15-9-11-22(2)12-10-15)26-20(17)24(21-14)16-7-5-4-6-8-16/h4-8,13,15H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWRQNRUHIETJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N(C)C3CCN(CC3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,3-Dimethyl-N-(1-methylpiperidin-4-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyrazole core, which is known for various biological activities. Its structure can be represented as follows:
- Molecular Formula : C19H26N4O
- Molecular Weight : 314.44 g/mol
- Key Functional Groups :
- Thieno[2,3-c]pyrazole moiety
- Carboxamide group
- Dimethyl and piperidine substituents
Antifungal Activity
Recent studies have highlighted the antifungal properties of pyrazole derivatives, including the compound . For instance, a related study reported that derivatives of pyrazole carboxamides exhibited significant antifungal activity against various phytopathogenic fungi.
| Compound | Fungal Strain | Mycelial Inhibition (%) at 10 mM |
|---|---|---|
| 8a | Colletotrichum gloeosporioides | 61% |
| 8b | Cercospora arachidicola | 58% |
| 8c | Phytophthora capsici | 55% |
These compounds demonstrated a dose-dependent inhibition of fungal growth, indicating their potential as agrochemicals in crop protection .
Anticancer Activity
The thieno[2,3-c]pyrazole scaffold has also been investigated for anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways.
- Mechanism of Action :
- Inhibition of cell proliferation
- Induction of apoptosis through caspase activation
- Disruption of microtubule dynamics
A notable case study involved a derivative that showed selective cytotoxicity against breast cancer cell lines while sparing normal cells .
Study on Antifungal Efficacy
In a comparative study assessing the antifungal efficacy of various pyrazole derivatives, the compound was evaluated against Colletotrichum gloeosporioides. The results indicated that it not only inhibited fungal growth significantly but also delayed the onset of mycelial growth by inducing a lag phase .
Study on Anticancer Potential
Another research focused on the anticancer activity of thieno[2,3-c]pyrazole derivatives reported that one such derivative exhibited potent activity against human cancer cell lines. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis markers, confirming the compound's mechanism of action .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Comparison of Thieno[2,3-c]Pyrazole Derivatives
| Compound ID | Substituent on Carboxamide Nitrogen | % Altered Erythrocytes (Mean ± SE) | Efficacy Ranking |
|---|---|---|---|
| 7b (Reference Compound) | None (4-amino group) | 0.6 ± 0.1 | Highest |
| 7f | 4-Chlorophenyl | 1.0 ± 0.2 | High |
| 7a | Carbonitrile | 3.7 ± 0.5 | Moderate |
| 7e | 4-Methoxyphenyl | 12 ± 1.8 | Low |
| 8 | 2-Chloroacetylamino | 28 ± 2.5 | Lowest |
| 4-NP Only (Control) | — | 40 ± 3.0 | — |
Notes:
- Compound 7b (4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide) demonstrated the highest antioxidant activity, reducing erythrocyte damage to 0.6% .
- Electron-withdrawing groups (e.g., 4-chlorophenyl in 7f ) moderately enhanced activity compared to electron-donating groups (e.g., 4-methoxyphenyl in 7e ) .
- The chloroacetylamino derivative (8) showed reduced efficacy, likely due to steric hindrance or metabolic instability .
Pharmacological and Structural Insights
- Piperidine vs. Aryl Substitutents : The target compound’s 1-methylpiperidin-4-yl group may enhance blood-brain barrier penetration compared to aryl-substituted analogs (e.g., 7e , 7f ), though direct comparative data are lacking in the evidence.
- Cyclohexyl and Nitrophenyl Derivatives: Compounds like N-cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide () and N-(2-methoxy-4-nitrophenyl) analogs () highlight the role of bulky substituents in altering solubility and target engagement, though biological data are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
